Ethyl 5-bromo-6-methylpyridine-2-carboxylate
Overview
Description
Ethyl 5-bromo-6-methylpyridine-2-carboxylate is a chemical compound with the molecular formula C9H10BrNO2 . It is used as a building block for the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of Ethyl 5-bromo-6-methylpyridine-2-carboxylate involves the addition of Ethoxycarbonylisothiocyanat to a stirred solution of 5-bromo-6-methylpyridin-2-amine in dioxane . The mixture is stirred at room temperature for 2 hours, resulting in the precipitation of a white solid .Molecular Structure Analysis
The molecular structure of Ethyl 5-bromo-6-methylpyridine-2-carboxylate consists of a pyridine ring substituted with a bromine atom at the 5th position and a methyl group at the 6th position . The 2nd position of the pyridine ring is substituted with a carboxylate group .Physical And Chemical Properties Analysis
Ethyl 5-bromo-6-methylpyridine-2-carboxylate has a molecular weight of 244.09 g/mol . It has a density of 1.439, a melting point of 113°C, and a boiling point of 263°C . It is slightly soluble in water .Scientific Research Applications
Chemical Modification and Synthesis
Chemical compounds with specific functional groups, such as bromo-, methyl-, and carboxylate groups, are crucial in the field of organic synthesis. They serve as intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials science. For instance, brominated compounds are often used in cross-coupling reactions, a foundational method in constructing carbon-carbon bonds in organic synthesis (Weber & Sharypov, 2009). Similarly, carboxylate esters, like ethyl carboxylates, are pivotal in esterification reactions, serving as protecting groups or in the synthesis of more complex esters.
Materials Science and Engineering
In materials science, functionalized organic compounds are utilized to modify the surface properties of materials, create novel polymers, or as monomers in polymerization reactions. The specific chemical functionalities can impact the physical, chemical, and mechanical properties of the materials. For example, haloaluminate ionic liquids, incorporating brominated and other halogenated compounds, have been researched for their applications in electrochemical technologies, including energy storage and surface finishing (Tsuda, Stafford, & Hussey, 2017).
Safety And Hazards
properties
IUPAC Name |
ethyl 5-bromo-6-methylpyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-3-13-9(12)8-5-4-7(10)6(2)11-8/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INNGXOYMUZLIHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C=C1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729421 | |
Record name | Ethyl 5-bromo-6-methylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-6-methylpyridine-2-carboxylate | |
CAS RN |
1122090-71-4 | |
Record name | Ethyl 5-bromo-6-methylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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